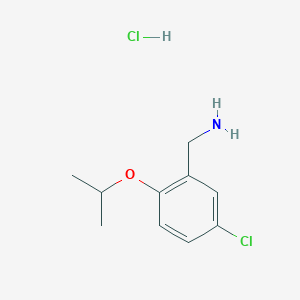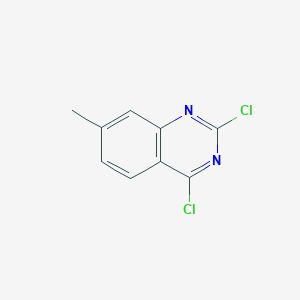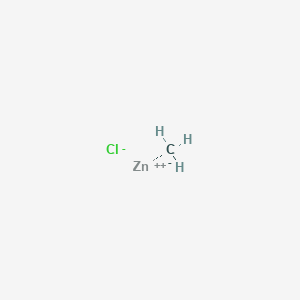
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO•HCl and a molecular weight of 236.14. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its stability and reactivity, making it a valuable tool in various scientific studies.
Preparation Methods
The synthesis of (5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-isopropoxybenzaldehyde.
Reduction: The aldehyde group is reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Amination: The alcohol is then converted to the amine through a series of reactions involving reagents such as ammonia or amines.
Hydrochloride Formation: Finally, the amine is reacted with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated systems and large-scale reactors.
Chemical Reactions Analysis
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free amine and hydrochloric acid under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions, aiding in the understanding of biochemical pathways.
Mechanism of Action
The mechanism of action of (5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(5-Chloro-2-isopropoxyphenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
5-Chloro-2-methylphenol: This compound has similar structural features but differs in its functional groups and reactivity.
2-Methoxyphenyl isocyanate: This compound shares some chemical properties but has different applications and reactivity profiles.
3-Isocyanato chlorobenzene: Another structurally related compound with distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique reactivity and applications in various fields.
Properties
IUPAC Name |
(5-chloro-2-propan-2-yloxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO.ClH/c1-7(2)13-10-4-3-9(11)5-8(10)6-12;/h3-5,7H,6,12H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKSSTAVIPPHRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Cl)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648543 |
Source


|
| Record name | 1-{5-Chloro-2-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135292-94-2 |
Source


|
| Record name | 1-{5-Chloro-2-[(propan-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4,7-Dihydro-5H-thieno[2,3-C]pyran-3-carboxylic acid](/img/structure/B1370458.png)

![Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate](/img/structure/B1370461.png)










![1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B1370485.png)
